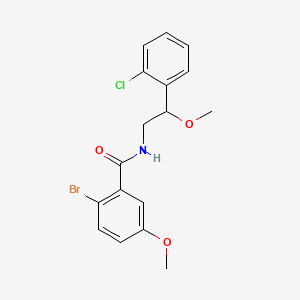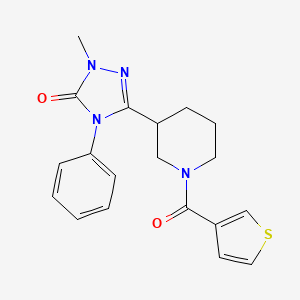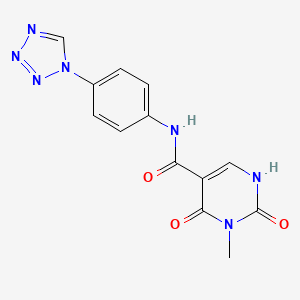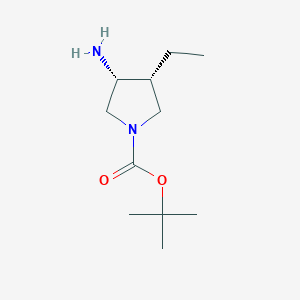![molecular formula C21H27N3O5S2 B2922594 N-[[3-(Methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1101180-99-7](/img/structure/B2922594.png)
N-[[3-(Methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The methanesulfonamido and phenyl groups are likely attached to the nitrogen atom of the amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the amide group and any other polar functional groups .Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions, including hydrolysis in the presence of acids or bases, and reduction to amines . The specific reactions that this compound would undergo would depend on its exact structure and the conditions used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Amides generally have high boiling points and are often solids at room temperature . They can engage in hydrogen bonding, which affects their solubility and reactivity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Potassium Channel Blocking Activity
N-[[3-(Methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide and related compounds have been synthesized for potential applications in the medical field, particularly for their potassium channel blocking activity. This activity is crucial for developing class III antiarrhythmic agents. For instance, the incorporation of hydrophobic groups in certain derivatives has shown to enhance their ability to block potassium channels, potentially increasing the duration of the cardiac action potential without affecting the conduction velocity, which is a desirable trait in antiarrhythmic drugs (Connors et al., 1991).
Antimicrobial Activity
Some derivatives of this compound have been studied for their antimicrobial properties. For example, the investigation of disulfonimide derivatives against various bacteria and fungi has shown significant antibacterial and antifungal activities, highlighting the potential of these compounds in treating microbial infections (Eren et al., 2019).
Cardiac Myosin Activation
Research into sulfonamidophenylethylamide analogues, including compounds related to this compound, has identified novel and potent cardiac myosin activators. These activators are crucial for the development of treatments for systolic heart failure, as they can induce a positive inotropic effect in isolated rat ventricular myocytes without affecting skeletal and smooth muscle myosin, indicating their selectivity and potential therapeutic value (Manickam et al., 2019).
Nonlinear Optical Materials
This compound derivatives have been explored as nonlinear optical (NLO) materials. These materials are significant for their potential applications in photonics and telecommunications. The azo sulfonamide chromophores, derived from these compounds, exhibit moderate NLO properties and have been used to create diffraction gratings in guest-host polymer systems, demonstrating the versatility of these derivatives in material science (Kucharski et al., 2010).
Propiedades
IUPAC Name |
N-[[3-(methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-16(2)20(24-31(28,29)13-12-17-8-5-4-6-9-17)21(25)22-15-18-10-7-11-19(14-18)23-30(3,26)27/h4-14,16,20,23-24H,15H2,1-3H3,(H,22,25)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNHYJNDGXAYLD-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC(=CC=C1)NS(=O)(=O)C)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)NCC1=CC(=CC=C1)NS(=O)(=O)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2922512.png)

![N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2922517.png)
![(1-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol](/img/structure/B2922518.png)
![1-Spiro[4,5-dihydro-3H-pyrrolo[1,2-a][1,4]diazepine-1,4'-oxane]-2-ylprop-2-en-1-one](/img/structure/B2922519.png)

![1-[(5-Bromo-2-fluorophenyl)methyl]-3-methylindole-2-carboxylic acid](/img/structure/B2922522.png)
![6-(4-Ethylphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2922527.png)

![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2922529.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2922533.png)

